![molecular formula C21H19N5O2 B2395270 N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-79-1](/img/structure/B2395270.png)
N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that is currently being studied for its potential applications in scientific research. This compound has shown promise in various studies, and its potential uses continue to be explored.
Scientific Research Applications
- The selective O-benzylation of 2-oxo-1,2-dihydropyridines is crucial in organic synthesis of natural products and biologically active molecules. Researchers have reported a novel ternary system consisting of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) that effectively facilitates the O-benzylation of 2-oxo-1,2-dihydropyridines using substituted benzyl halides and related compounds. This process provides access to various O-benzyl products under mild reaction conditions, making it valuable for the protection of functional groups and synthetic intermediates .
- The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs selectively at the nitrogen of the oxoquinoline group. This regioselective ethylation reaction has been studied using density functional theory (DFT) methods. Understanding the regioselectivity of this reaction contributes to the design of novel derivatives with potential pharmacological applications .
Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines
N-Ethylation of N-Benzyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide
properties
IUPAC Name |
N-benzyl-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-7-9-17(10-8-15)26-20-18(12-24-26)21(28)25(14-23-20)13-19(27)22-11-16-5-3-2-4-6-16/h2-10,12,14H,11,13H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSZXZKZAFSEHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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